Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
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Overview
Description
“Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride” is a chemical compound with the CAS Number 1427475-14-6 . It has a molecular weight of 239.1 and its IUPAC name is "methyl (2-pyridinylamino)acetate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C8H10N2O2.2ClH/c11-8(12)6-9-5-7-3-1-2-4-10-7;;/h1-4,9H,5-6H2,(H,11,12);2*1H" . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride” are not available, related compounds have been involved in various reactions. For instance, 2-(methylamino)pyridine forms copper (II) complexes containing various anions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of N-Heterocycles
This compound serves as a precursor in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals. A study demonstrated its use in the facile conversion into N-heterocycles like 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine , which are valuable in medicinal chemistry .
Anti-Fibrosis Drug Development
Researchers have utilized this compound to synthesize novel 2-(pyridin-2-yl) pyrimidine derivatives with significant anti-fibrotic activities. These derivatives were tested against immortalized rat hepatic stellate cells and showed promising results as potential anti-fibrotic drugs .
Electrophile and Nucleophile Synthesis
Due to its varied electronic nature, Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is used to create powerful molecules of electrophiles and nucleophiles. These molecules are essential in reactions for the synthesis of esters, amides, and amidines .
Construction of Heterocyclic Compound Libraries
The compound is employed in the construction of libraries of novel heterocyclic compounds. These libraries are a crucial component of medicinal chemistry and chemical biology, providing a diverse range of potential biological activities .
Functionalization of Structures
It plays a role in structure functionalization, particularly in the synthesis of heterocyclic molecules. This includes the transformation of imidates into a series of N-heterocycles, such as imidazolines and oxazolines, which are important in various chemical processes .
Synthesis of Pyrimidine Derivatives
The compound is used in the design and synthesis of pyrimidine derivatives, which are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties. This makes it a valuable asset in the development of new pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7(9)6-4-2-3-5-10-6;;/h2-5,7H,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDLXAKJINMFAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1039356-77-8 |
Source
|
Record name | methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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